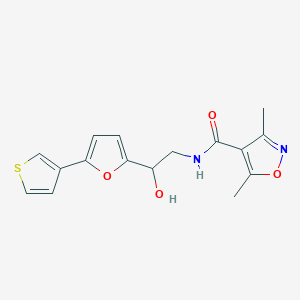

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-9-15(10(2)22-18-9)16(20)17-7-12(19)14-4-3-13(21-14)11-5-6-23-8-11/h3-6,8,12,19H,7H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYRVNLIUPEVJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide (CAS Number: 2034343-86-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 303.3 g/mol. The structure features a thiophene ring, a furan moiety, and an isoxazole derivative, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N O₄S |

| Molecular Weight | 303.3 g/mol |

| CAS Number | 2034343-86-5 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural frameworks. For instance, derivatives containing furan and thiophene moieties have shown promising antiproliferative activity against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in several studies.

- Cytotoxicity Assays : In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxic effects on lung cancer cell lines such as A549 and HCC827. For example, compounds with nitro or chloro substitutions showed IC50 values in the low micromolar range (e.g., IC50 = 6.75 μM for A549) .

- Mechanism of Action : The proposed mechanisms include the modulation of critical signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways . These pathways are often dysregulated in cancer, making them attractive targets for therapeutic intervention.

Antimicrobial Activity

The thiophene scaffold has been recognized for its antimicrobial properties. Research indicates that compounds incorporating thiophene rings exhibit activity against various bacterial strains and fungi . The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of several furan and thiophene derivatives on human lung cancer cells. The results indicated that compounds similar to this compound showed varying degrees of cytotoxicity:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(2-hydroxy...) | A549 | 6.75 |

| Nitro-substituted analogue | HCC827 | 5.13 |

| Chloro-substituted analogue | NCI-H358 | 7.02 |

This study emphasizes the potential for optimization of these compounds to enhance their anticancer efficacy .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiophene derivatives, revealing that certain structural modifications significantly improved activity against Gram-positive bacteria. The study highlighted the importance of substituent groups in enhancing biological activity .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds containing the isoxazole moiety exhibit significant anticancer properties. For instance, derivatives of 3,5-dimethylisoxazole have been identified as potent inhibitors of BRD4, a protein involved in cancer cell proliferation. These compounds showed IC50 values lower than 2.1 nM, demonstrating their efficacy against colorectal cancer .

-

Antiviral Properties :

- The compound has shown potential antiviral activity, particularly against herpes simplex virus (HSV). Research demonstrated that certain isoxazole derivatives can inhibit viral replication at late stages of infection, suggesting that N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide may possess similar properties .

-

Anti-inflammatory Effects :

- Compounds with similar structures have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. The hydroxyl group in the compound may enhance its ability to modulate inflammatory pathways.

Pharmacological Insights

-

Mechanism of Action :

- The mechanism by which this compound exerts its effects may involve interaction with specific protein targets within cancer cells or viral pathogens. For example, the binding affinity to the Kac pocket of BRD4 suggests a competitive inhibition mechanism which could be further explored for drug development .

-

Synergistic Effects with Other Drugs :

- Preliminary studies indicate that combining this compound with other therapeutic agents may enhance its efficacy against resistant strains of cancer cells or viruses. This synergistic potential is an area ripe for further investigation.

Materials Science Applications

-

Organic Electronics :

- The unique electronic properties imparted by the thiophene and furan components make this compound a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport can be beneficial in these technologies.

-

Polymeric Materials :

- Incorporating this compound into polymer matrices could lead to the development of materials with enhanced mechanical properties and thermal stability due to the rigid isoxazole structure.

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Properties

Key Comparisons

Heterocyclic Core Variations

- Thiophene vs. Thiazole/Thiophene Derivatives : The target’s thiophene-furan hybrid contrasts with thiazole-containing compounds (e.g., thiazolylmethyl carbamates in ). Thiophene’s electron-rich π-system may enhance binding to aromatic receptors, whereas thiazole’s sulfur and nitrogen atoms could improve metabolic stability .

- Isoxazole vs.

Functional Group Differences

- Carboxamide vs. Carbamate/Nitro Groups: The target’s carboxamide offers hydrogen-bond donor/acceptor capacity, unlike the carbamate or nitro groups in ranitidine derivatives (). Nitro groups in analogs like ranitidine nitroacetamide may confer electrophilic reactivity, absent in the target compound .

Substituent Effects

- The thiophen-3-yl substituent on the furan ring distinguishes the target from ranitidine’s dimethylamino-methyl furan (). This substitution may alter electronic properties, impacting interactions with hydrophobic binding pockets .

Research Implications and Limitations

While the evidence provides structural analogs, direct pharmacological or kinetic data for the target compound are unavailable. Further studies should explore:

- Binding Affinity : Comparison with ranitidine’s H2 receptor antagonism or thiazole-based protease inhibitors.

- Solubility and Stability : Experimental profiling of the hydroxyethyl-carboxamide moiety’s impact.

- Synthetic Feasibility : The compound’s complex heterocyclic assembly may pose challenges in large-scale synthesis, akin to ranitidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.